5-Ethyl-2-methyloxazole
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Overview
Description
5-Ethyl-2-methyloxazole is an organic compound belonging to the class of 2,5-disubstituted oxazoles. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes an ethyl group at the 5-position and a methyl group at the 2-position of the oxazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyloxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. This method is performed at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production of this compound typically involves the use of flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and reduced waste generation. The use of manganese dioxide as a heterogeneous reagent in flow processes has been shown to be effective for the synthesis of oxazoles .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-methyloxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in (3 + 2) cycloaddition reactions, where it acts as a dipolarophile in the presence of nitrile oxides .
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Ethyl-2-methyloxazole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyloxazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors through non-covalent interactions, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
5-Ethyl-2-methyloxazole can be compared with other similar compounds, such as:
2,5-Diphenyloxazole: Known for its use in scintillation counting and as a fluorescent dye.
2-(3´-Pyridyl)-5-phenyloxazole: Studied for its antimycobacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .
Properties
CAS No. |
53833-29-7 |
---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
5-ethyl-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C6H9NO/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3 |
InChI Key |
KVHQALCDTOJIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(O1)C |
Origin of Product |
United States |
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